oxophosphanium CAS No. 63899-10-5](/img/structure/B14495966.png)
[2-(3-Aminophenyl)ethyl](hydroxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminophenyl)ethyloxophosphanium is an organophosphorus compound that features a phosphonium center bonded to a hydroxy group and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)ethyloxophosphanium typically involves the reaction of 3-aminophenylethylamine with a phosphorus oxychloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-(3-Aminophenyl)ethyloxophosphanium may involve large-scale batch reactions using automated reactors. The process includes careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. Post-reaction, the compound is typically subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminophenyl)ethyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxyl derivatives, and substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(3-Aminophenyl)ethyloxophosphanium is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in various catalytic cycles and reaction mechanisms.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicine, 2-(3-Aminophenyl)ethyloxophosphanium is being explored for its potential as a therapeutic agent. Its interactions with biological molecules could lead to the development of new drugs or diagnostic tools.
Industry
Industrially, the compound is used in the manufacture of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including polymer synthesis and surface treatments.
Mecanismo De Acción
The mechanism by which 2-(3-Aminophenyl)ethyloxophosphanium exerts its effects involves its ability to interact with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit enzyme activity. The pathways involved include coordination to active sites and modulation of electronic properties of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Aminophenyl)ethylphosphonium
- 2-(3-Aminophenyl)ethylphosphonium
- 2-(3-Aminophenyl)ethylphosphine
Uniqueness
2-(3-Aminophenyl)ethyloxophosphanium is unique due to the presence of both hydroxy and oxo groups bonded to the phosphonium center. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these groups. Additionally, its structural properties enable it to form more stable complexes with metal ions, enhancing its utility in various applications.
Propiedades
Número CAS |
63899-10-5 |
|---|---|
Fórmula molecular |
C8H11NO2P+ |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
2-(3-aminophenyl)ethyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C8H10NO2P/c9-8-3-1-2-7(6-8)4-5-12(10)11/h1-3,6H,4-5,9H2/p+1 |
Clave InChI |
ZAWRKBZVDVQEIR-UHFFFAOYSA-O |
SMILES canónico |
C1=CC(=CC(=C1)N)CC[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


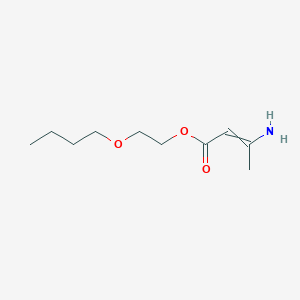
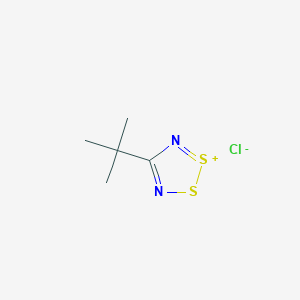
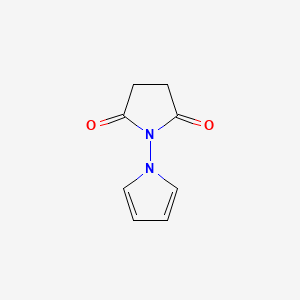

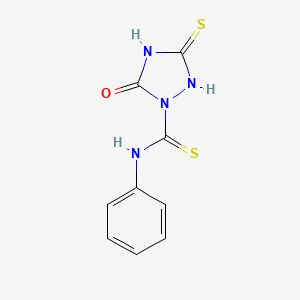


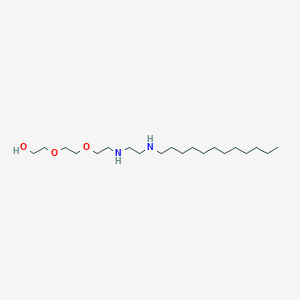
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
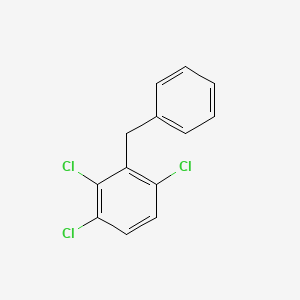
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
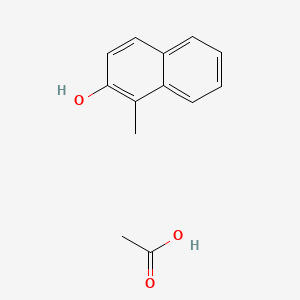
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)

